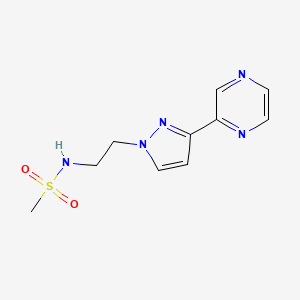
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic compound that contains several functional groups including a pyrazin-2-yl group, a 1H-pyrazol-1-yl group, an ethyl group, and a methanesulfonamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazin-2-yl and 1H-pyrazol-1-yl groups suggests that the compound could have interesting structural features, such as aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the methanesulfonamide group could potentially undergo hydrolysis, while the pyrazin-2-yl and 1H-pyrazol-1-yl groups could participate in various organic reactions .科学的研究の応用
Catalytic Applications
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, due to its structural complexity and potential for forming stable complexes with various metals, finds significant applications in catalysis. For instance, studies on the synthesis of stable organopalladium(IV) complexes showcasing selective reductive elimination processes highlight the utility of related ligands in catalytic transformations. Such transformations are pivotal for the development of efficient synthetic pathways in organic chemistry, offering a greener alternative to traditional methods by reducing the need for harsh conditions and toxic reagents (Brown, Byers, & Canty, 1990).
Biological Activity
The compound's derivatives have shown promising biological activities, making them a subject of interest for developing new pharmaceuticals. Research involving diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes highlights the potential for these compounds to exhibit cytotoxic activity against specific cell lines, indicating their potential use in cancer therapy (Li, Song, Dai, & Tang, 2010).
Coordination Chemistry
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide and its analogs are crucial in coordination chemistry, where they act as ligands forming complexes with various metals. These complexes are studied for their unique structural properties and potential applications in catalysis, materials science, and as models for biological systems. Research on complexes with tris(pyrazolyl)methane ligands, for example, contributes to our understanding of metal-ligand interactions and the design of new coordination compounds (Bigmore, Dubberley, Kranenburg, Lawrence, Sealey, Selby, Zuideveld, Cowley, & Mountford, 2006).
作用機序
Target of Action
Related compounds such as substituted n-(pyrazin-2-yl)benzenesulfonamides have been found to target matrix metalloproteinase-8 . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential in various physiological and pathological processes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-18(16,17)13-5-7-15-6-2-9(14-15)10-8-11-3-4-12-10/h2-4,6,8,13H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCMARUNLUHEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

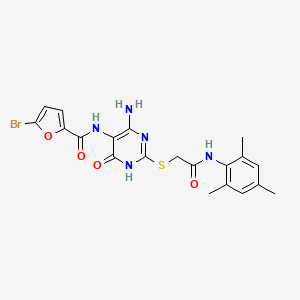
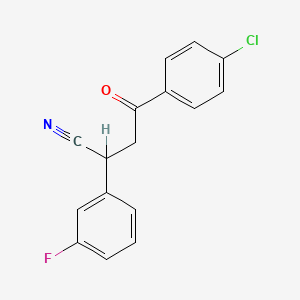
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)
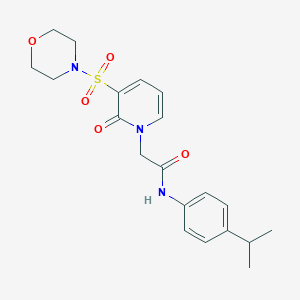
![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)
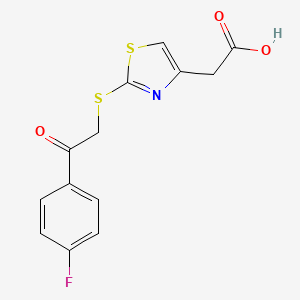
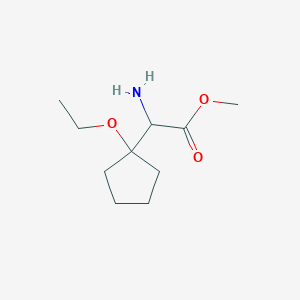
![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2844180.png)
![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)
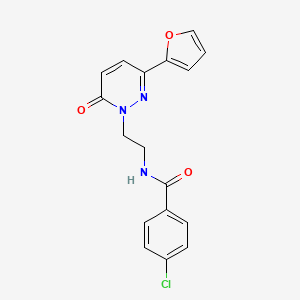



![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)